molecular formula C33H33FN2O5 B194414 O-Hydroxyatorvastatin lactone CAS No. 163217-74-1

O-Hydroxyatorvastatin lactone

Cat. No. B194414
M. Wt: 556.6 g/mol
InChI Key: MNECBMZJZFGTIK-JWQCQUIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Hydroxyatorvastatin lactone is an intermediate of Atorvastatin, a inhibitor of MAP kinase and/or HMG-CoA reductase for the treatment of inflammation . It is a pyrrole with a molecular formula of C33H33FN2O5 .


Synthesis Analysis

The synthesis of Atorvastatin lactone involves a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions . The reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate, followed by hydrolytic deprotection/lactonization .


Molecular Structure Analysis

The molecular structure of O-Hydroxyatorvastatin lactone is characterized by a molecular formula of C33H33FN2O5 . The IUPAC name is 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide .


Chemical Reactions Analysis

The chemical reactions of O-Hydroxyatorvastatin lactone involve the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport . The conversion is mediated by the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase .


Physical And Chemical Properties Analysis

O-Hydroxyatorvastatin lactone has a molecular formula of C33H33FN2O5, an average mass of 556.624 Da, and a monoisotopic mass of 556.237366 Da .

Scientific Research Applications

Chromatographic Method Development

Researchers Hermann, Christensen, and Reubsaet (2005) developed a chromatographic method for analyzing atorvastatin and its metabolites, including o-hydroxyatorvastatin (acid and lactone forms), in human plasma. This method has been successfully applied in clinical studies to detect these compounds over a 24-hour sampling interval after administering atorvastatin (Hermann, Christensen, & Reubsaet, 2005).

High-Performance Liquid Chromatography (HPLC) Optimization

Crevar-Sakač et al. (2013) optimized a chromatographic method for analyzing atorvastatin and its metabolites, including o-hydroxyatorvastatin, using experimental design approaches. This method improved the simultaneous determination of these substances in plasma (Crevar-Sakač et al., 2013).

Quantitative Analysis in Serum

Jemal et al. (1999) developed a method for the simultaneous quantitation of both acid and lactone forms of atorvastatin, including o-hydroxyatorvastatin, in human serum. This method provided insights into the stability of these compounds under different conditions (Jemal, Ouyang, Chen, & Teitz, 1999).

Effects on CYP-Mediated Metabolism and MDR1-Mediated Transport

Sakaeda et al. (2005) investigated the effects of acid and lactone forms of statins, including atorvastatin (o-hydroxyatorvastatin), on cytochrome P450 (CYP) metabolic activities and MDR1 transport. This study highlighted the significance of considering both forms for understanding clinical drug interactions (Sakaeda et al., 2005).

Comparative Metabolism and Pharmacodynamics

Filppula et al. (2021) conducted a comprehensive in vitro study on the metabolism of statins, including atorvastatin lactone, and their effects on HMG-CoA reductase. The findings provided a basis for further applications in pharmacokinetics and pharmacodynamics (Filppula et al., 2021).

Differential Interaction with ABCB1, ABCC2, and OATP1B1

Chen et al. (2005) examined the interaction of atorvastatin, including its lactone form, with various drug transporters, highlighting the differential activities of statin forms on these transporters. This study provided insights into pharmacokinetic profiles and drug interactions (Chen et al., 2005).

Cytotoxicity Studies

Ellesat et al. (2010) investigated the cytotoxic effects of atorvastatin and simvastatin, including their lactone forms, on rainbow trout hepatocytes. This study provided important data on the environmental and biological impacts of these statins (Ellesat et al., 2010).

Safety And Hazards

Handling of O-Hydroxyatorvastatin lactone should be done in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided, and dust formation and aerosols should be prevented . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

Future research could focus on the role of pH-dependent acid-lactone conversion in atorvastatin pharmacokinetics and drug-drug interactions . Additionally, the development of chromatographic methods for determining the acid and lactone forms of atorvastatin in human plasma following administration of atorvastatin could also be a potential area of study .

properties

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNECBMZJZFGTIK-JWQCQUIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167536
Record name o-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Hydroxyatorvastatin lactone

CAS RN

163217-74-1
Record name o-Hydroxyatorvastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-HYDROXYATORVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8OH05250C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Hydroxyatorvastatin lactone
Reactant of Route 2
O-Hydroxyatorvastatin lactone
Reactant of Route 3
O-Hydroxyatorvastatin lactone
Reactant of Route 4
O-Hydroxyatorvastatin lactone
Reactant of Route 5
O-Hydroxyatorvastatin lactone
Reactant of Route 6
O-Hydroxyatorvastatin lactone

Citations

For This Compound
7
Citations
M Crevar-Sakač, Z Vujić, Z Vujčić, B Marković… - Acta …, 2016 - akjournals.com
… Unfortunately, we were not able to obtain reference standards of o-hydroxyatorvastatin lactone and p-hydroxyatorvastatin lactone for method validation, so this method excluded these …
Number of citations: 9 akjournals.com
M Hermann, MP Bogsrud, E Molden… - Clinical …, 2006 - Wiley Online Library
Background The most serious side effect from statin treatment is myopathy, which may proceed to rhabdomyolysis. This is the first study to investigate whether the pharmacokinetics of …
Number of citations: 161 ascpt.onlinelibrary.wiley.com
BL Morse, JJ Alberts, MM Posada… - CPT …, 2019 - Wiley Online Library
… -mediated metabolites, o-hydroxyatorvastatin lactone and p-hydroxyatorvastatin lactone; plasma exposures of atorvastatin lactone and o-hydroxyatorvastatin lactone are equal to or …
Number of citations: 20 ascpt.onlinelibrary.wiley.com
IB Skottheim, K Stormark, H Christensen… - Clinical …, 2009 - Wiley Online Library
… 0.5 ng/ml for o-OH atorvastatin acid and 0.2 ng/ml for atorvastatin acid, atorvastatin lactone, p-hydroxyatorvastatin acid, p-hydroxyatorvastatin lactone, and o-hydroxyatorvastatin lactone. …
Number of citations: 88 ascpt.onlinelibrary.wiley.com
IB Skottheim, MP Bogsrud, M Hermann… - Molecular diagnosis & …, 2011 - Springer
… acid, p-hydroxyatorvastatin lactone, and o-hydroxyatorvastatin lactone, and 0.5ng/mL for o-… , o-hydroxyatorvastatin acid, o-hydroxyatorvastatin lactone, and p-hydroxyatorvastatin acid …
Number of citations: 22 link.springer.com
L Nováková, D Šatínský, P Solich - TrAC Trends in Analytical Chemistry, 2008 - Elsevier
We review high-performance liquid chromatography (HPLC) methods for the determination of two major statins used in clinical treatment – simvastatin and atorvastatin – in various …
Number of citations: 169 www.sciencedirect.com
S Pérez, D Barceló - TrAC Trends in Analytical Chemistry, 2007 - Elsevier
This overview reviews current knowledge on identification, presence and distribution of drug metabolites in the environment. We compare the metabolic routes of environmentally …
Number of citations: 174 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.